Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate

Catalog No.
S13982982
CAS No.
M.F
C12H16ClN3O2
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyrida...

Product Name

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate

IUPAC Name

tert-butyl 3-chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carboxylate

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-10(13)15-14-9(8)7-16/h6H,4-5,7H2,1-3H3

InChI Key

CVTRVHBUBORTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NN=C2C1)Cl

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is a heterocyclic compound characterized by its unique structure, which includes a pyridazine ring fused with a pyridine moiety. The molecular formula of this compound is C12H16ClN3O2C_{12}H_{16}ClN_{3}O_{2}, and it has a molecular weight of approximately 269.73 g/mol. This compound is notable for its potential applications in medicinal chemistry and its interesting chemical properties due to the presence of chlorine and tert-butyl functional groups.

Typical of heterocyclic compounds:

  • Substitution Reactions: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of a variety of derivatives.
  • Reduction Reactions: The compound may be reduced using agents like lithium aluminum hydride or sodium borohydride, potentially yielding alcohol derivatives.
  • Oxidation Reactions: Oxidizing agents such as potassium permanganate can convert this compound into oxidized derivatives.

These reactions can be utilized to modify the compound for specific applications in research and industry.

Research indicates that tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate exhibits promising biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug development. The exact mechanisms of action are still under study, but it is hypothesized that the compound may interact with specific biological targets, modulating their activity.

The synthesis of tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyridazine Ring: Starting materials are reacted under controlled conditions to form the pyridazine core.
  • Chlorination: Chlorination reactions introduce the chlorine substituent at the 3-position.
  • Carboxylation: The introduction of the carboxylate group is performed through esterification reactions with tert-butyl alcohol.

Optimizing reaction conditions such as temperature and solvent can significantly enhance yields and purity.

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate has several potential applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals with antimicrobial and anticancer properties.
  • Chemical Research: The compound can be used as a building block in synthesizing more complex heterocyclic compounds.
  • Material Science: Its unique properties may find applications in developing new materials or catalysts.

Interaction studies focus on understanding how tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate interacts with biological molecules. These studies often involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.
  • In vitro Assays: Testing biological activity against various cell lines to assess its therapeutic potential.

Such studies are crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate:

Compound NameCAS NumberUnique Features
Tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate1092352-55-0Different ring structure
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine1029721-23-0Lacks tert-butyl group
Tert-butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine2306275-72-7Variation in chlorine positioning

Uniqueness

Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate is unique due to its specific arrangement of functional groups and the presence of both a chlorine atom and a tert-butyl group. This combination influences its reactivity and biological activity compared to similar compounds. Its distinct structure may result in different pharmacological profiles and applications in medicinal chemistry.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

269.0931045 g/mol

Monoisotopic Mass

269.0931045 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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